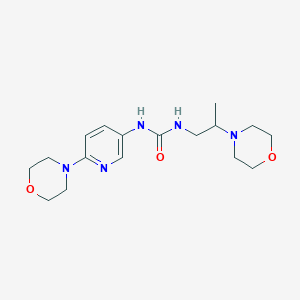![molecular formula C13H26N2O B7571618 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine, also known as P4M, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. P4M belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine is not fully understood. However, it has been proposed that 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability. 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to decrease the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in the survival and differentiation of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent pharmacological activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a well-defined chemical structure, making it an ideal compound for structure-activity relationship studies. However, there are also some limitations associated with the use of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine in lab experiments. For example, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has not been extensively studied in clinical trials, and its long-term safety profile is not well-established.
Orientations Futures
There are several future directions for research on 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine. One area of interest is the development of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine and to identify its molecular targets. Furthermore, the potential of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine as an anti-inflammatory agent warrants further investigation. Finally, the development of more potent and selective 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine involves the reaction of 4-bromobenzyl chloride with 1-propan-2-ylpiperidine in the presence of potassium carbonate to yield the intermediate product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]benzene. This intermediate product is then reacted with morpholine in the presence of cesium carbonate to obtain the final product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine.
Applications De Recherche Scientifique
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[(1-propan-2-ylpiperidin-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVZJDPZFYOQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)

![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)

![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)


![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)